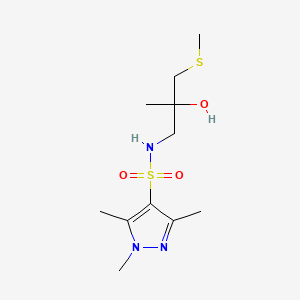

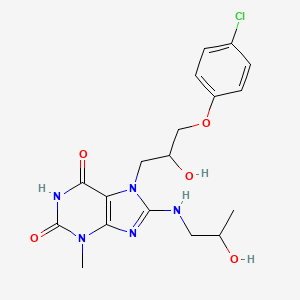

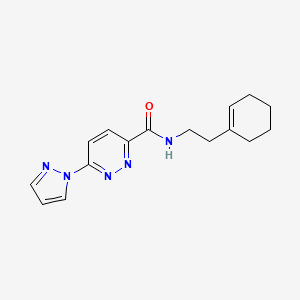

![molecular formula C25H22N2O3 B2900416 N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1210461-42-9](/img/structure/B2900416.png)

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .

Chemical Reactions Analysis

Apixaban, a related compound, acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This suggests that “this compound” may have similar chemical reactions.Wirkmechanismus

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide, also known as Apixaban, is the coagulation Factor Xa (FXa) . FXa plays a pivotal role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

Apixaban is a direct, reversible, and highly selective inhibitor of FXa . Apixaban inhibits free and clot-bound FXa, as well as prothrombinase activity . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development . This inhibition of thrombin generation indirectly affects platelet aggregation, a key step in the formation of blood clots .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .

Result of Action

The result of Apixaban’s action is a reduction in thrombin generation, which leads to a decrease in thrombus formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, the compound’s aqueous solubility across the physiological pH range is 0.04 mg/mL . Its octanol/water partition coefficient is 44.7 at pH 7.4 , indicating its lipophilicity and potential for absorption and distribution within the body

Vorteile Und Einschränkungen Für Laborexperimente

Xanthone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of biological assays. Xanthone is also relatively stable, making it suitable for long-term storage. However, Xanthone has some limitations in lab experiments. It is relatively insoluble in water, which can limit its bioavailability. In addition, Xanthone can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for the research on Xanthone. One potential direction is the development of Xanthone-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is the investigation of the synergistic effects of Xanthone with other compounds, such as curcumin and resveratrol. Finally, further research is needed to elucidate the mechanism of action of Xanthone and to identify its molecular targets.

Synthesemethoden

Xanthone can be synthesized through various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Pechmann condensation reaction. The most commonly used method for the synthesis of Xanthone is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst.

Wissenschaftliche Forschungsanwendungen

Xanthone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. Xanthone has also been shown to possess neuroprotective and cardioprotective effects.

Eigenschaften

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFYGVZRHACWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

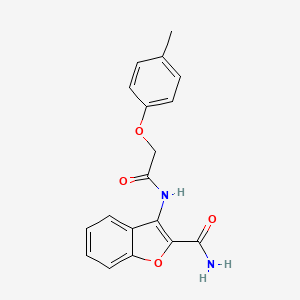

![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)

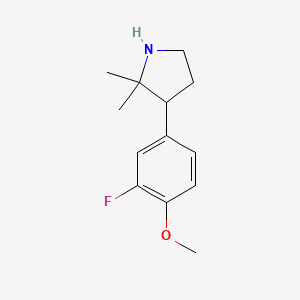

![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)

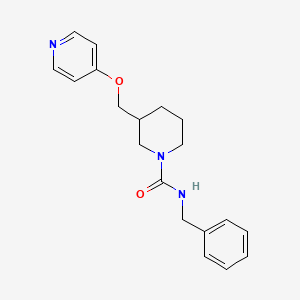

![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)